N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes two isoindole-1,3-dione groups attached to a central sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Isoindole-1,3-dione Groups: The initial step involves the preparation of isoindole-1,3-dione groups through the cyclization of phthalic anhydride with primary amines under acidic conditions.
Attachment to Sulfonamide: The isoindole-1,3-dione groups are then linked to a sulfonamide backbone. This is achieved by reacting the isoindole-1,3-dione intermediates with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for the development of enzyme inhibitors and receptor modulators.
Industry
In the materials science industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzenesulfonamide
- N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Uniqueness
Compared to similar compounds, N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is unique due to the presence of the 4-methyl group on the benzene ring. This methyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6S/c1-18-10-12-19(13-11-18)37(35,36)28(14-16-29-24(31)20-6-2-3-7-21(20)25(29)32)15-17-30-26(33)22-8-4-5-9-23(22)27(30)34/h2-13H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEUWXAHNQQFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCN2C(=O)C3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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